3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C21H20N2O3S2 and a molecular weight of 412.533 g/mol . This compound is notable for its unique structure, which includes a benzodioxole moiety and a benzothieno pyrimidinone core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one involves several steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Sulfanylation: The benzodioxole moiety is then reacted with an appropriate thiol compound to introduce the sulfanyl group.
Chemical Reactions Analysis
3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the benzodioxole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one include:
- 3-Allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4(3H)-one .
- 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4(3H)-one .
- 3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one .
These compounds share similar structural features but differ in the substituents attached to the core structure. The uniqueness of 3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H20N2O3S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-9-23-20(24)18-14-5-3-4-6-17(14)28-19(18)22-21(23)27-11-13-7-8-15-16(10-13)26-12-25-15/h2,7-8,10H,1,3-6,9,11-12H2 |
InChI Key |
VFMHKZHLCVCFEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC5=C2CCCC5 |
Origin of Product |
United States |
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